![molecular formula C14H11BrClNO5S B13065869 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid CAS No. 522624-47-1](/img/structure/B13065869.png)
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is an organic compound that features a combination of bromine, methoxy, sulfamoyl, and chlorobenzoic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Sulfamoylation: The addition of a sulfamoyl group to the brominated phenyl ring.
Each of these steps requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide (NBS) for bromination, sulfamoyl chloride for sulfamoylation, and thionyl chloride for chlorination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
化学反応の分析
Types of Reactions
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The bromine, methoxy, and sulfamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to inhibition or modulation of their activity.
類似化合物との比較
Similar Compounds
- 3-Bromo-2-methoxy-5-methylphenylboronic acid
- 4-Chloro-3-nitrobenzoic acid
- 5-Bromo-2-methoxybenzenesulfonamide
Uniqueness
3-[(5-Bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
522624-47-1 |
|---|---|
分子式 |
C14H11BrClNO5S |
分子量 |
420.7 g/mol |
IUPAC名 |
3-[(5-bromo-2-methoxyphenyl)sulfamoyl]-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H11BrClNO5S/c1-22-12-5-3-9(15)7-11(12)17-23(20,21)13-6-8(14(18)19)2-4-10(13)16/h2-7,17H,1H3,(H,18,19) |
InChIキー |
MGDQEQXWCWEDQG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)Br)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![tert-Butyl N-[(2-ethylpiperidin-4-yl)methyl]carbamate](/img/structure/B13065803.png)
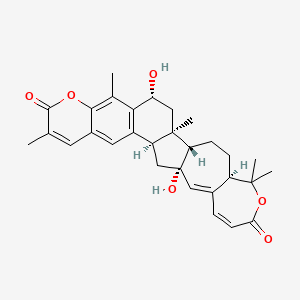

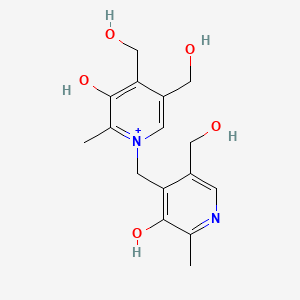
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8,10,12-tetraene](/img/structure/B13065839.png)
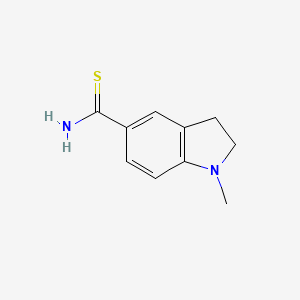
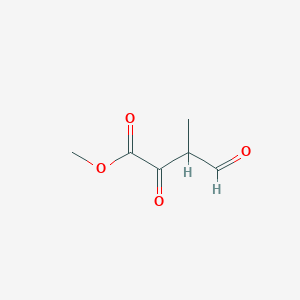

![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropiperidine-2-carboxylic acid](/img/structure/B13065852.png)
![10-[(E)-but-2-en-2-yl]-1,3,9-trichloro-2,8-dihydroxy-4,7-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B13065860.png)
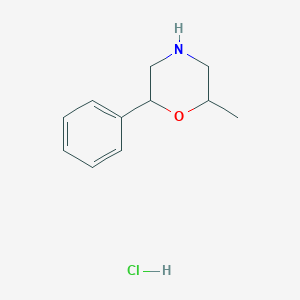
![Ethyl 2-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B13065870.png)
